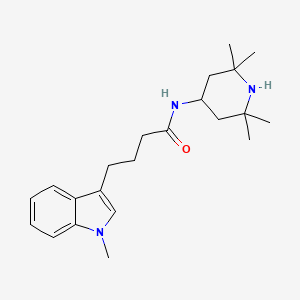![molecular formula C19H23ClN4O2S B11133409 4-[4-(3-chlorophenyl)piperazino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide](/img/structure/B11133409.png)
4-[4-(3-chlorophenyl)piperazino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using a halogenation reaction.
Formation of the thiazole ring: This can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Coupling of the piperazine and thiazole rings: This step involves the formation of an amide bond between the piperazine and thiazole rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity for certain biological targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)piperazine: This compound shares the piperazine and chlorophenyl moieties but lacks the thiazole ring and the oxobutanamide group.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide: This compound contains the thiazole and oxobutanamide groups but lacks the piperazine and chlorophenyl moieties.
4-(3-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine: This compound includes the piperazine, chlorophenyl, and thiazole rings but lacks the oxobutanamide group.
The uniqueness of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide lies in its combination of these functional groups, which may confer distinct pharmacological properties and biological activities.
Properties
Molecular Formula |
C19H23ClN4O2S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H23ClN4O2S/c1-13-14(2)27-19(21-13)22-17(25)6-7-18(26)24-10-8-23(9-11-24)16-5-3-4-15(20)12-16/h3-5,12H,6-11H2,1-2H3,(H,21,22,25) |
InChI Key |
CGEYBFVEMBIWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxylate](/img/structure/B11133329.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11133330.png)
![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133339.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11133353.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-ethyl-3-methylbenzenesulfonamide](/img/structure/B11133359.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11133369.png)
methanone](/img/structure/B11133376.png)
![N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11133377.png)
![4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B11133384.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11133394.png)
![N-(2-methoxyethyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11133401.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133408.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone](/img/structure/B11133418.png)
